Product packaging for 3,4-Diethylbenzene-1-sulfonyl fluoride(Cat. No.:)

3,4-Diethylbenzene-1-sulfonyl fluoride

Cat. No.: B13251468
M. Wt: 216.27 g/mol
InChI Key: DORKPTHPNJEVDU-UHFFFAOYSA-N
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Description

Evolution and Significance of Sulfonyl Fluorides as Chemical Entities in Organic Synthesis

The journey of sulfonyl fluorides in chemical research has been one of rediscovery and burgeoning importance. While recognized for decades, their full potential has only been appreciated in recent years. researchgate.netrhhz.net Unlike their more common sulfonyl chloride counterparts, sulfonyl fluorides possess a remarkably stable sulfur-fluorine (S-F) bond. mdpi.com This stability renders them resistant to hydrolysis, reduction, and cleavage under many standard reaction conditions. mdpi.com

Despite this inherent stability, the sulfur atom in sulfonyl fluorides remains highly electrophilic, allowing it to react efficiently with a range of nucleophiles under specific activation conditions. researchgate.net This distinct balance of stability and "tunable" reactivity makes them superior reagents in many synthetic contexts. researchgate.net They serve as versatile precursors for the synthesis of sulfonamides, sulfonate esters, and sulfones. rhhz.net Furthermore, their applications have expanded into roles as covalent protein modifiers, biological probes, and key components in the development of PET imaging agents. mdpi.com

Conceptual Framework of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

The resurgence of interest in sulfonyl fluorides is inextricably linked to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless. rhhz.netrsc.org Hailed as a next-generation "click chemistry," SuFEx describes a set of reactions that rely on the reliable and specific reactivity of high-valent sulfur fluorides. rsc.orgrsc.org

The core principle of SuFEx is the exchange of a fluoride atom on a sulfur(VI) center, such as a sulfonyl fluoride (-SO₂F), with a nucleophile, typically an alcohol (to form a sulfonate ester) or an amine (to form a sulfonamide). uni.lubldpharm.com This transformation is exceptionally reliable and high-yielding. rsc.org A key advantage of SuFEx reactions is their compatibility with a wide array of functional groups and their insensitivity to oxygen and water, allowing them to proceed under mild, often biological, conditions. rsc.orgbldpharm.com This robust and orthogonal reactivity has established SuFEx as a powerful tool for rapidly assembling complex molecules and polymers. researchgate.netrsc.org

Current Research Landscape and Academic Focus on Aryl Sulfonyl Fluorides

The current academic landscape is vibrant with research into aryl sulfonyl fluorides, driven by their utility in SuFEx and beyond. A major focus is the development of novel and more efficient synthetic methods to access these compounds. sigmaaldrich.com Researchers have devised numerous strategies starting from a variety of precursors, including aryl halides, boronic acids, sulfonamides, and thiols, often employing transition-metal catalysis (e.g., Palladium) or electrochemical approaches. mdpi.comsigmaaldrich.comorganic-chemistry.orgresearchgate.net

Another significant area of research is the application of aryl sulfonyl fluorides in chemical biology and medicinal chemistry. enamine.net They are increasingly used as "warheads" in targeted covalent inhibitors to form stable bonds with specific amino acid residues (like tyrosine, lysine (B10760008), or serine) in proteins. researchgate.netsigmaaldrich.com This has opened new avenues for drug design and the development of chemical probes to study biological systems. enamine.net Additionally, ongoing studies are exploring the metabolic stability of various substituted aryl sulfonyl fluorides to optimize their use in applications such as in vivo imaging and radiochemistry. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FO2S B13251468 3,4-Diethylbenzene-1-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

3,4-diethylbenzenesulfonyl fluoride

InChI

InChI=1S/C10H13FO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3

InChI Key

DORKPTHPNJEVDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)F)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Diethylbenzene 1 Sulfonyl Fluoride and Analogous Aryl Sulfonyl Fluorides

Precursor-Based Synthesis Strategies for Aryl Sulfonyl Fluorides

The synthesis of aryl sulfonyl fluorides can be achieved from a variety of readily available precursors. These strategies involve the transformation of existing sulfur-containing functional groups or the installation of the sulfonyl fluoride (B91410) moiety from non-sulfur starting materials.

Halide Exchange Approaches: From Arylsulfonyl Chlorides

The most traditional and straightforward method for synthesizing aryl sulfonyl fluorides is through halide exchange from their corresponding arylsulfonyl chloride precursors. This nucleophilic substitution reaction is widely employed due to the commercial availability and straightforward preparation of arylsulfonyl chlorides. nih.gov

The process typically involves treating the arylsulfonyl chloride with a fluoride salt. Potassium fluoride (KF) is a common and inexpensive fluoride source. To overcome solubility issues and enhance reactivity, phase-transfer catalysts like 18-crown-6 (B118740) ether can be employed, allowing the reaction to proceed efficiently at room temperature in solvents such as acetonitrile (B52724). mdpi.com Another effective reagent is potassium bifluoride (KHF2). mdpi.com

Recent advancements have focused on creating milder and more practical conditions. One such method utilizes a simple biphasic system of potassium fluoride in water and acetone. This approach avoids hazardous reagents and complex procedures, providing a broad range of sulfonyl fluorides in high yields (84–100%) within a few hours. organic-chemistry.org The presence of water has been shown to accelerate the chloride-fluoride exchange, offering a scalable and more sustainable route. organic-chemistry.org

Table 1: Reagents for Halide Exchange from Arylsulfonyl Chlorides

Fluoride Source Catalyst/Additive Solvent System Typical Conditions Reference
Potassium Fluoride (KF) 18-crown-6 ether Acetonitrile Room Temperature mdpi.com
Potassium Bifluoride (KHF2) None Acetonitrile Not specified mdpi.com
Potassium Fluoride (KF) None Water/Acetone Mild heat organic-chemistry.org

Oxidative Fluorination Routes: From Thiols and Disulfides

Synthesizing aryl sulfonyl fluorides directly from thiols and disulfides offers an alternative pathway that bypasses the need for pre-formed sulfonyl chlorides. These methods involve the oxidation of the sulfur atom and the concurrent or subsequent introduction of fluorine.

One approach involves a two-step, one-pot procedure where heteroaromatic thiols are first oxidized to the corresponding sulfonyl chlorides using aqueous sodium hypochlorite (B82951), followed by a Cl-F exchange with KHF2. mdpi.com For disulfides, a more direct method uses an electrophilic fluorine source that also acts as the oxidant. For instance, Selectfluor™ can be used in high excess in a mixture of acetonitrile and water under reflux to convert disulfides to the desired sulfonyl fluorides. mdpi.comdocumentsdelivered.com

A significant innovation in this area is the use of electrochemistry. An electrochemical oxidative coupling of thiols or disulfides with potassium fluoride provides a mild and environmentally benign approach. acs.org This method avoids the need for external oxidants or catalysts and demonstrates a broad substrate scope due to its mild conditions. acs.orgmdpi.com The process is believed to proceed through the anodic oxidation of the thiol to a disulfide, which is then further oxidized to form a radical cation that reacts with the nucleophilic fluoride source. acs.org

Conversion from Sulfonic Acids and Sulfonamides

Sulfonic acids and sulfonamides are stable and readily accessible sulfur(VI) compounds that can serve as precursors to sulfonyl fluorides. nih.gov

For sulfonic acids, traditional methods often require a two-step process involving the in-situ formation of a sulfonyl chloride using reagents like cyanuric chloride, followed by halide exchange with KHF2. mdpi.comnih.gov More direct, one-step deoxyfluorination strategies have been developed to streamline this conversion. Reagents such as Xtalfluor-E®, a bench-stable solid, allow for the direct conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under mild conditions. nih.govrsc.org Another highly efficient method uses thionyl fluoride to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields within an hour. nih.govrsc.org

Similarly, sulfonamides can be converted directly to sulfonyl fluorides. A notable method involves the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF4) and magnesium chloride to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride by the addition of potassium fluoride. mdpi.comresearchgate.net

Transformative Routes from (Hetero)aryl Halides

The synthesis of aryl sulfonyl fluorides from aryl halides represents a powerful strategy for late-stage functionalization, allowing for the direct formation of the C-SO2F bond. mdpi.com These methods typically fall under the category of transition-metal-catalyzed cross-coupling reactions.

A pioneering one-pot, two-step method involves the palladium-catalyzed sulfonylation of aryl bromides using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as an SO2 source. mdpi.comrhhz.net This generates an ammonium (B1175870) sulfinate intermediate, which is then fluorinated in situ with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). rhhz.net A similar protocol has been developed for aryl iodides using Selectfluor as the fluorinating agent. mdpi.comorganic-chemistry.org

More recently, a unified strategy has been developed to access various arylsulfur(VI) fluorides from aryl halides in a divergent manner. nih.gov This involves an initial sulfenylation reaction to form an Ar-S-Phth compound, followed by selective oxidative fluorination to yield the Ar-SO2F product. nih.govresearchgate.net This approach provides a convenient route from commercially available aryl halides under mild conditions. nih.gov

Catalytic and Mechanistic Innovations in Aryl Sulfonyl Fluoride Synthesis

Modern synthetic chemistry has increasingly focused on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of aryl sulfonyl fluorides has benefited significantly from these innovations, particularly in the realm of transition metal catalysis.

Transition Metal-Catalyzed Coupling Reactions for C-SO2F Bond Formation

Transition metal catalysis provides a robust platform for forming the carbon-sulfur bond necessary for aryl sulfonyl fluoride synthesis. Palladium catalysis is particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions can unite aryl halides (bromides and iodides) with a sulfur dioxide source and a fluorine source in a one-pot process. mdpi.com For example, the reaction of aryl bromides with DABSO (SO2 surrogate) and NFSI (fluorine source) using a palladium catalyst like PdCl2(AmPhos)2 effectively constructs the aryl sulfonyl fluoride. mdpi.com Similarly, aryl iodides can be coupled with DABSO and Selectfluor using a Pd(OAc)2/CataCXium A catalyst system. mdpi.com

Other aryl precursors can also be employed. A bismuth-catalyzed protocol converts a wide range of (hetero)aryl boronic acids into their corresponding sulfonyl fluorides using SO2 and Selectfluor, showcasing the utility of main-group catalysis. organic-chemistry.orgacs.org Copper catalysis has been employed for the fluorosulfonylation of aryldiazonium salts, which serve as aryl radical precursors. mdpi.comrhhz.net In these reactions, DABSO or sodium metabisulfite (B1197395) (Na2S2O5) can be used as the SO2 source in combination with KHF2 or Selectfluor. rhhz.netorganic-chemistry.org

A recently developed palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts uses inexpensive sodium dithionite (B78146) (Na2S2O4) as the sulfonyl source and NFSI as the fluorine source under mild conditions. rsc.org This method can also be performed as a one-pot synthesis starting directly from arenes, highlighting its practicality. rsc.org

Table 2: Overview of Catalytic Methods for Aryl Sulfonyl Fluoride Synthesis

Aryl Precursor Catalyst SO2 Source Fluorine Source Key Features Reference
Aryl Bromides PdCl2(AmPhos)2 DABSO NFSI One-pot, two-step procedure from aryl halides. mdpi.comrhhz.net
Aryl Iodides Pd(OAc)2/CataCXium A DABSO Selectfluor Effective for aryl iodides. mdpi.comorganic-chemistry.org
Arylboronic Acids Bi(III) complex SO2 Selectfluor Main-group catalysis with broad scope. organic-chemistry.orgacs.org
Aryldiazonium Salts CuCl2 DABSO KHF2 Utilizes aryl radical precursors. rhhz.net
Aryl Thianthrenium Salts Palladium catalyst Na2S2O4 NFSI Uses inexpensive reagents; one-pot from arenes. rsc.org

Photoredox Catalysis for Aryl Sulfonyl Fluoride Formation

Photoredox catalysis has emerged as a powerful tool for the synthesis of aryl sulfonyl fluorides under mild conditions. This approach utilizes visible light to initiate radical-based transformations, enabling the formation of C-S bonds and subsequent fluorination.

One notable method involves a metal-free, three-component assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts, with potassium bifluoride (KHF2) serving as the fluorine source. This process proceeds via an aryl sulfonyl ammonium salt intermediate and demonstrates good yields and broad functionality tolerance. The reaction's mild conditions make it suitable for the late-stage fluorosulfonylation of complex molecules, including drugs.

Another photoredox-catalyzed strategy enables the direct allylic C-H fluorosulfonylation of alkenes using 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts (FABI). This method provides access to a wide range of allyl sulfonyl fluorides with excellent regioselectivity. Mechanistic studies suggest the reaction proceeds through the generation of β-cationic intermediates of the sulfonyl fluoride group, followed by C-H elimination. The utility of this approach has been demonstrated in the late-stage functionalization of natural products.

Radical fluorosulfonylation of olefins has also been achieved under photoredox conditions using bench-stable, redox-active fluorosulfonyl radical precursors like FABI salts. This approach provides a general route to alkenyl sulfonyl fluorides, including structures that are challenging to synthesize via traditional cross-coupling methods.

Table 1: Comparison of Photoredox Catalysis Methods for Aryl Sulfonyl Fluoride Synthesis

Method Starting Materials Fluorine Source Key Features Ref.
Three-Component Assembly Dibenzothiophenium (DBT) salts KHF2 Metal-free, mild conditions, suitable for late-stage functionalization
Allylic C-H Fluorosulfonylation Alkenes, FABI salts FABI Excellent regioselectivity, applicable to natural products
Radical Fluorosulfonylation Olefins, FABI salts FABI Access to challenging alkenyl sulfonyl fluorides

Electrochemical Methods in Aryl Sulfonyl Fluoride Synthesis

Electrochemical synthesis offers a green and mild alternative for the preparation of aryl sulfonyl fluorides, often avoiding the need for external oxidants or catalysts. These methods utilize an electric current to drive the oxidative coupling of various sulfur-containing starting materials with a fluoride source.

A prominent electrochemical approach involves the oxidative coupling of widely available thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluorine source. The reaction is typically carried out in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. This method exhibits a broad substrate scope, tolerating a variety of aryl, heteroaryl, benzyl, and alkyl thiols or disulfides. The process is not particularly sensitive to steric hindrance and is compatible with halogenated thiophenols, allowing for further functionalization via cross-coupling chemistry.

Subsequent electrochemical strategies have expanded the scope of starting materials to include aryl sulfonyl hydrazines, organic sulfinates, and vinyl triflates, using various fluoride sources. For instance, the electrosynthesis of aryl sulfonimidoyl fluorides from S-aryl sulfenamides has been demonstrated using triethylamine (B128534) trihydrofluoride (Et3N·3HF) as the fluoride source in an undivided cell.

Table 2: Overview of Electrochemical Synthesis of Aryl Sulfonyl Fluorides

Starting Material Fluoride Source Electrode Setup Key Advantages Ref.
Thiols/Disulfides KF Graphite anode, Stainless-steel cathode Green, mild, broad substrate scope, avoids external oxidants
Aryl Sulfonyl Hydrazines Various - Expanded substrate scope
S-Aryl Sulfenamides Et3N·3HF Carbon felt anode, Platinum cathode Access to sulfonimidoyl fluorides

Organocatalysis in Sulfur(VI) Fluoride Chemistry

Organocatalysis provides a metal-free approach to activate the otherwise stable sulfur-fluorine bond in sulfonyl fluorides for subsequent reactions, such as the formation of sulfonamides through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While not a direct synthesis of the sulfonyl fluoride group itself, these methods are crucial for its application and derivatization.

One innovative approach utilizes N-methylimidazole as a catalyst, which also acts as a base, precatalyst, HF by-product scavenger, and solvent. This method facilitates the synthesis of sulfonamides from sulfonyl fluorides and amines under environmentally benign conditions. A key aspect of this system is the role of the glass reaction vessel, which acts as a source of silicon. The formation of a bis[1-methyl-1H-imidazole-3-ium] hexafluorosilicate(IV) salt as a side product helps to drive the reaction to completion.

Another strategy employs bifluoride salts as catalysts for the SuFEx reaction between aryl silyl (B83357) ethers and aryl fluorosulfates or alkyl sulfonyl fluorides. These catalysts are significantly more active than traditional organosuperbases, allowing for much lower catalyst loading. This method is particularly useful for the synthesis of polysulfates and polysulfonates with high molecular weights and narrow polydispersity.

Bi(III) Redox-Neutral Catalysis for Aryl Sulfonyl Fluorides

Bismuth(III) catalysis has emerged as a novel, redox-neutral strategy for the synthesis of aryl sulfonyl fluorides from readily available starting materials. This approach mimics the elementary steps of transition metal catalysis without changing the oxidation state of the bismuth center.

In a key development, an organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone catalyzes the conversion of (hetero)aryl boronic acids into the corresponding sulfonyl fluorides. The catalytic cycle involves the transmetalation of the boronic acid to the bismuth catalyst, followed by the insertion of sulfur dioxide (SO2) into the Bi-C bond to form a diarylbismuth sulfinate intermediate. This intermediate is then oxidized and fluorinated in a one-pot operation, often using an electrophilic fluorinating agent like Selectfluor.

This methodology exhibits excellent yields for a wide range of aryl and heteroaryl boronic acids and displays a broad functional group tolerance. The redox-neutral nature of the Bi(III) catalyst allows for the presence of electrophilic fluorinating agents without compromising the catalytic cycle.

Table 3: Key Features of Bi(III) Redox-Neutral Catalysis

Starting Material Catalyst Key Steps Advantages Ref.
(Hetero)aryl boronic acids Organobismuth(III) complex with bis-aryl sulfone ligand Transmetalation, SO2 insertion, Oxidation/Fluorination Redox-neutral, good to excellent yields, broad substrate scope, high functional group tolerance

Strategies for Late-Stage Fluorosulfonylation and Functional Group Diversification

The robust nature of the sulfonyl fluoride group makes it an ideal candidate for introduction at the later stages of a synthetic sequence, a strategy known as late-stage functionalization. This allows for the rapid diversification of complex molecules, such as drug candidates.

Photoredox catalysis, as mentioned earlier, is particularly well-suited for late-stage fluorosulfonylation due to its mild reaction conditions and high functional group tolerance. The three-component assembly from DBT salts has been successfully employed for this purpose. Similarly, the diversification of natural products has been achieved through photoredox-catalyzed allylic C-H fluorosulfonylation.

Furthermore, the synthesized aryl sulfonyl fluorides can be readily diversified through SuFEx click chemistry. This allows for their conjugation with other molecules, further expanding their utility in medicinal chemistry and chemical biology. For example, γ-aryl allylsulfonyl fluorides have been converted into their corresponding sulfonates and sulfonamides in excellent yields.

Emerging Green Chemistry Protocols for Aryl Sulfonyl Fluorides

One such approach is the electrochemical synthesis from thiols and disulfides, which avoids the use of stoichiometric oxidants and often proceeds under mild conditions. This method is considered environmentally benign due to its use of electricity as a "clean" reagent.

Another green protocol involves the reaction of thiols or disulfides with a combination of a highly reactive N-chloro-N-sodio-p-toluenesulfonamide derivative (SHC5®) and potassium fluoride (KF). This process is notable for producing only non-toxic sodium and potassium salts as by-products, resulting in minimal environmental impact. The simplicity of this protocol allows for the low-cost, scalable, and safe production of a broad range of sulfonyl fluorides.

Additionally, efficient and environmentally friendly one-pot and stepwise protocols have been developed using stable disulfides or thiols, with potassium fluoride as the sole fluorine source and sodium hypochlorite pentahydrate (NaOCl·5H2O) as a green oxidant.

Synthesis of Specialized Sulfonyl Fluoride Scaffolds (e.g., Heterocyclic, Oxetane (B1205548)/Azetidine)

The synthesis of sulfonyl fluorides has been extended to include specialized scaffolds that are of significant interest in medicinal chemistry, such as those containing heterocyclic, oxetane, or azetidine (B1206935) moieties.

The synthesis of sulfonyl fluorides bearing heterocyclic skeletons has garnered considerable attention due to their widespread applications in drug discovery. Various methods have been developed for their construction, including electrochemical approaches using heterocyclic thiols. Bi(III) redox-neutral catalysis has also proven effective for the synthesis of heteroaryl sulfonyl fluorides from the corresponding boronic acids.

Four-membered heterocycles like oxetanes and azetidines are attractive motifs in drug design. Recently, the development and use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) have been reported. These small-ring sulfonyl fluorides can act as precursors to carbocations under mild thermal activation, enabling a defluorosulfonylation (deFS) reaction pathway. This allows for their coupling with a broad range of nucleophiles to generate novel oxetane and azetidine derivatives. Alternatively, under anionic conditions, these scaffolds can undergo SuFEx reactions to yield sulfur(VI) derivatives.

Mechanistic Investigations of Reactivity and Chemoselectivity of Aryl Sulfonyl Fluorides

Elucidation of Reaction Mechanisms in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx)

The SuFEx reaction is a highly reliable and modular method for forming stable linkages by reacting sulfonyl fluorides with a variety of nucleophiles. sigmaaldrich.com The process hinges on the activation of the remarkably stable sulfur-fluorine (S-F) bond, transforming the fluoride from a tightly bound component into a viable leaving group. nih.gov

The canonical reaction of a sulfonyl fluoride, such as 3,4-Diethylbenzene-1-sulfonyl fluoride, proceeds via a nucleophilic substitution at the electrophilic sulfur(VI) center. Despite the high thermodynamic stability of the S-F bond, the sulfur atom remains susceptible to attack by nucleophiles. sigmaaldrich.com The reaction typically involves the addition of a nucleophile (e.g., an alcohol or an amine) to the sulfur center, forming a transient pentacoordinate intermediate. This is followed by the elimination of the fluoride ion to yield the final sulfonylated product. The stability of sulfonyl fluorides to hydrolysis and their resistance to reduction, when compared to other sulfonyl halides like chlorides, make them particularly well-suited for applications in complex chemical and biological systems. sigmaaldrich.comnih.gov The process is highly chemoselective, with the reaction occurring exclusively at the sulfur center. sigmaaldrich.com

While SuFEx reactions can proceed without promotion, their rates are often significantly enhanced by the presence of catalysts or additives. These agents function by activating either the sulfonyl fluoride electrophile or the nucleophile.

Base Catalysis: Organic bases are commonly employed to facilitate the reaction, particularly with protic nucleophiles like phenols or amines. Bases such as triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and stronger guanidine (B92328) bases like 1,1,3,3-Tetramethylguanidine (TMG) can deprotonate the nucleophile, increasing its nucleophilicity and accelerating the attack on the sulfur center. nih.govnih.gov For instance, the reaction between a phenol (B47542) and a sulfonyl fluoride is often sluggish but becomes rapid upon the addition of a suitable base. nih.gov

Lewis Acid Catalysis: Lewis acids represent another major class of catalysts for SuFEx reactions. They activate the sulfonyl fluoride by coordinating to the oxygen atoms of the sulfonyl group or directly interacting with the fluoride atom. This interaction polarizes the S-F bond, increases the electrophilicity of the sulfur atom, and facilitates the departure of the fluoride leaving group. nih.govnih.gov A range of metal-based Lewis acids, including calcium(II) triflimide (Ca(NTf₂)₂), have proven effective in catalyzing the formation of S-N bonds from sulfonyl fluorides and silylated amines. nih.govresearchgate.net

The table below summarizes various catalysts used in SuFEx reactions.

Catalyst TypeExample CatalystRole in Reaction
Lewis Base Triethylamine (TEA), DBUDeprotonates the nucleophile, increasing its reactivity. nih.gov
Lewis Base Tetramethylguanidine (TMG)Selectively deprotonates specific nucleophiles like tyrosine. nih.gov
Lewis Acid Calcium(II) triflimide (Ca(NTf₂)₂)Activates the sulfonyl fluoride, enhancing sulfur electrophilicity. nih.govresearchgate.net
Lewis Acid Zinc(II) triflimide (Zn(NTf₂)₂)Catalyzes SuFEx with silyl (B83357) amines. nih.govresearchgate.net
Bifluoride Salts Cesium Fluoride (CsF)Acts as a fluoride source and catalyst in exchange reactions. nih.gov

Studies on Reactivity with Biological Nucleophiles

The well-calibrated reactivity of aryl sulfonyl fluorides allows them to function as "warheads" for covalently modifying proteins. nih.govresearchgate.net They are stable enough to exist in aqueous biological environments but can be triggered to react with specific amino acid residues within a protein's microenvironment. nih.gov

Aryl sulfonyl fluorides are known to react with a variety of nucleophilic amino acid side chains, a characteristic that distinguishes them from more traditional covalent modifiers that often target only cysteine. nih.govnih.gov The reactivity generally correlates with the nucleophilicity of the amino acid residue at a given pH. nih.gov Studies have demonstrated reactivity with the hydroxyl groups of tyrosine, serine, and threonine, the amino group of lysine (B10760008), and the imidazole (B134444) ring of histidine. nih.govenamine.net The order of reactivity among these residues can be influenced by factors such as the specific structure of the sulfonyl fluoride and the reaction conditions. nih.gov Generally, the phenolic hydroxyl of tyrosine is a particularly favored target for SuFEx-based protein modification. nih.gov

The following table outlines the amino acid residues known to react with aryl sulfonyl fluorides.

Amino AcidNucleophilic Group
TyrosinePhenolic hydroxyl (-OH)
LysineEpsilon-amino (-NH₂)
SerineHydroxyl (-OH)
ThreonineHydroxyl (-OH)
HistidineImidazole ring

A key feature of sulfonyl fluoride reactivity in a biological setting is its context-dependent nature. nih.gov While inherently stable, their reaction with a protein's amino acid residues is often "proximity-enabled." nih.gov This means the covalent modification is not solely governed by the intrinsic reactivity of the amino acid but is heavily influenced by the local protein microenvironment. researchgate.net When a sulfonyl fluoride-containing molecule binds to a protein's active site or a specific pocket, it is positioned in close proximity to potential nucleophilic residues. The unique chemical environment of this pocket—including factors like desolvation, local pH, and hydrogen-bonding interactions—can dramatically enhance the electrophilicity of the sulfur center and the nucleophilicity of the nearby residue, triggering a covalent reaction that would not readily occur in bulk solution. nih.govresearchgate.net This context-dependent activation allows for the development of highly selective covalent probes and inhibitors. nih.gov

Divergent Reactivity Pathways beyond Canonical SuFEx

While the hallmark reaction of sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange, the sulfonyl fluoride moiety can be part of molecules that undergo other transformations, leading to divergent reactivity pathways. In these cases, other functional groups within the molecule react, leaving the stable SO₂F group intact for subsequent SuFEx chemistry or other purposes.

For example, sulfonyl fluoride hubs conjugated to π-systems, such as ethenesulfonyl fluoride (ESF) and its derivatives, can act as Michael acceptors. nih.govnih.gov Nucleophiles can undergo a conjugate addition to the carbon-carbon double bond without affecting the S-F bond. This allows for the modular assembly of complex structures where the sulfonyl fluoride group is retained for a later-stage SuFEx reaction. nih.gov Furthermore, under specific conditions involving photochemistry, precursors like sulfinates can be used to generate sulfonyl radicals, which participate in pathways like sulfonative pyridylation of alkenes, a process distinct from the two-electron pathway of canonical SuFEx. nih.govrsc.org These alternative pathways highlight the versatility of sulfonyl fluoride-containing building blocks in synthetic chemistry. nih.gov

Defluorosulfonylation Reactions

Defluorosulfonylation reactions involve the nucleophilic attack on the sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion. This reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Generally, the electrophilicity of the sulfur atom is influenced by the electronic properties of the substituents on the aromatic ring. For this compound, the two ethyl groups are electron-donating, which would be expected to slightly decrease the electrophilicity of the sulfonyl group compared to unsubstituted benzenesulfonyl fluoride.

These reactions typically proceed with a wide range of nucleophiles, including amines, phenols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioethers. The high stability of the S-F bond necessitates activation or the use of highly nucleophilic partners for the reaction to proceed efficiently.

Table 1: Postulated Reactivity of this compound in Defluorosulfonylation Reactions

Nucleophile Predicted Product General Reaction Conditions
Primary/Secondary Amine N-substituted-3,4-diethylbenzenesulfonamide Basic conditions, various solvents
Phenol Aryl 3,4-diethylbenzenesulfonate Base catalysis, elevated temperatures

Note: This table is predictive and based on the known reactivity of other aryl sulfonyl fluorides. Specific experimental validation for this compound is lacking.

Radical Reactivity of Sulfur(VI) Fluorides

The conversion of the typically electrophilic sulfonyl fluorides into sulfur(VI) radicals represents a more recent advancement in the field. This transformation opens up new avenues for carbon-sulfur bond formation. The generation of a sulfonyl radical from an aryl sulfonyl fluoride can be achieved through photoredox catalysis or other radical initiation methods. Once formed, this radical can participate in various reactions, such as addition to alkenes and alkynes.

For this compound, it is hypothesized that under appropriate photocatalytic conditions, it could be reduced to the corresponding 3,4-diethylbenzenesulfonyl radical. This radical could then be trapped by unsaturated systems to forge new C-S bonds, leading to the synthesis of complex organosulfur compounds.

Computational and Theoretical Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. Such studies can provide valuable insights into transition state structures, reaction pathways, and the energetics of intermediates.

Density Functional Theory (DFT) Studies on Transition States and Reaction Pathways

There are no specific DFT studies reported in the literature for this compound. However, DFT calculations on simpler aryl sulfonyl fluorides have been performed to understand the mechanism of defluorosulfonylation. These studies typically show a concerted or stepwise mechanism depending on the nucleophile and reaction conditions. A DFT study on this compound would likely involve mapping the potential energy surface for its reaction with various nucleophiles to identify the transition state geometries and activation energies. This would help in predicting the most favorable reaction pathway.

Modeling Reaction Energetics and Intermediate Species

Table 2: Hypothetical Computational Parameters for Investigation of this compound Reactivity

Computational Method Information Gained Potential Application
DFT (e.g., B3LYP/6-31G*) Transition state geometries, activation energies, reaction pathways Predicting reaction feasibility and selectivity
Ab initio methods High-accuracy energetic data Benchmarking DFT results and providing precise thermodynamic data

Note: This table outlines potential computational approaches that could be applied to study this compound, as specific studies are currently unavailable.

Article on "this compound" Cannot Be Generated Due to Lack of Specific Research Data

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The search yielded extensive research on the broader class of compounds known as aryl sulfonyl fluorides. This body of work confirms their significant role in the development of covalent chemical probes and inhibitors, their use in fragment-based ligand discovery, and their utility in targeting amino acid residues beyond cysteine. rsc.orgnih.govrsc.orgmdpi.comresearchgate.net The general principles of how aryl sulfonyl fluorides are used to map enzyme active sites and the nature of their covalent adducts with proteins are also well-documented. nih.govnih.govnih.govnih.govnih.gov

To generate the thorough, informative, and scientifically accurate content required for each section and subsection of the provided outline, specific studies on "this compound" would be necessary. Without such dedicated research, any attempt to write the article would rely on speculation rather than documented evidence.

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Applications of 3,4 Diethylbenzene 1 Sulfonyl Fluoride Derivatives in Advanced Chemical Biology and Medicinal Chemistry Research

Target Identification and Validation Methodologies

Derivatives of 3,4-Diethylbenzene-1-sulfonyl fluoride (B91410) are integral to advanced methodologies in chemical biology for identifying and validating novel drug targets. Their unique reactivity allows for the development of sophisticated tools to elucidate the mechanism of action of bioactive compounds and to confirm their engagement with specific cellular targets.

Application in Phenotypic Screening Paradigms for Mechanism of Action Deconvolution

Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired biological effect in cellular or organismal models, often without prior knowledge of the molecular target. A significant challenge following such screens is the deconvolution of the compound's mechanism of action (MoA), a process greatly facilitated by chemical probes derived from sulfonyl fluorides. nih.govrsc.org

The incorporation of a sulfonyl fluoride warhead onto a hit compound from a phenotypic screen can create a covalent probe. This technique is instrumental in target identification strategies. rsc.org By forming a stable, covalent bond with its protein target, the probe allows for the isolation and subsequent identification of the target protein, often using mass spectrometry-based proteomics. This approach complements other methods like photoaffinity labeling. rsc.org The balanced reactivity and stability of sulfonyl fluorides make them particularly suitable for these applications, as they can react with specific amino acid residues within a binding pocket while remaining stable in aqueous biological environments. rsc.org This strategy allows researchers to validate the biological target or targets through which a pharmacological agent exerts its effects, transforming a phenotypic hit into a tool for understanding complex biological pathways. nih.gov

Quantification of Drug-Target Engagement in Biological Systems

Confirming that a drug interacts with its intended target in a complex biological system is a critical step in drug development. Sulfonyl fluoride-based chemical probes have emerged as invaluable tools for quantifying this drug-target engagement directly within living cells. nih.govdntb.gov.ua

Researchers have successfully developed "clickable" sulfonyl fluoride probes, which incorporate a bio-orthogonal handle, such as an alkyne group. nih.govrsc.org This handle allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry. This two-step process enables the visualization and quantification of the covalent adduct formed between the probe and its target protein.

One notable application involved the development of an alkyne-tagged sulfonyl fluoride inhibitor for the mRNA decapping scavenger enzyme (DcpS). This probe, SF-p1-yne, was used to measure the occupancy of DcpS by a reversible inhibitor in intact cells, providing crucial pharmacokinetic and pharmacodynamic data. rsc.orgrsc.org Similarly, broad-spectrum kinase probes bearing a sulfonyl fluoride moiety have been designed to covalently label a conserved lysine (B10760008) in the ATP binding site of numerous kinases. nih.govacs.org These probes, such as XO44, have been used in competition experiments with clinical drugs like dasatinib (B193332) to quantify intracellular kinase engagement across the kinome. nih.govacs.org This methodology provides a deeper understanding of a compound's molecular pharmacology and selectivity in a physiologically relevant context. nih.gov

Innovative Applications in Therapeutic Modalities Research

The unique chemical properties of the sulfonyl fluoride moiety have been harnessed to create innovative therapeutic agents and research tools, pushing the boundaries of medicinal chemistry.

Design of Enzyme Inhibitors (e.g., Proteases, Kinases, mRNA/miRNA Metabolizing Enzymes)

The sulfonyl fluoride group is a privileged electrophile for designing targeted covalent inhibitors of various enzyme classes by reacting with nucleophilic residues beyond the commonly targeted cysteine. acs.org

Proteases: Sulfonyl fluorides have a long history as inhibitors of serine proteases, where they react with the active site serine residue. rsc.org More advanced peptido sulfonyl fluorides have been developed as potent and highly selective inhibitors of specific proteasome subunits, such as the β5 subunit, demonstrating their utility in targeting complex enzyme systems. uu.nl

Kinases: A significant challenge in kinase inhibitor development is achieving selectivity. Sulfonyl fluoride-based inhibitors have been designed to covalently target conserved, non-cysteine residues in the ATP-binding pocket, such as lysine. nih.govacs.org This approach led to the creation of broad-spectrum kinase probes like XO44, which can covalently modify up to 133 endogenous kinases. nih.govacs.org Other designs have targeted active-site tyrosine residues, further expanding the toolkit for creating selective covalent kinase inhibitors. tdl.orgacs.org

mRNA/miRNA Metabolizing Enzymes: A prime example of sulfonyl fluoride inhibitors in this class is their application against the mRNA decapping scavenger enzyme, DcpS. nih.govacs.org Structure-based design was used to create sulfonyl fluoride probes that covalently modify specific tyrosine residues in the DcpS active site. rsc.orgh1.co These inhibitors, such as RG3039, have shown therapeutic potential in models of spinal muscular atrophy and glioblastoma. acs.orgnih.gov DcpS also plays roles in miRNA turnover, highlighting the broader impact of these inhibitors on RNA metabolism. nih.gov

Enzyme Class Target Residue Example Target Example Inhibitor/Probe
ProteasesSerineProteasome (β5 subunit)Peptido sulfonyl fluorides
KinasesLysine, TyrosineSRC, EGFR, variousXO44, SF-based probes
mRNA EnzymesTyrosineDcpSRG3039, SF-p1-yne

Development of Sulfonyl Fluoride-Containing Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The development of covalent PROTACs has attracted significant interest, and sulfonyl fluorides have played a key role in this innovation. nih.govnih.gov

Researchers have successfully employed structure-guided design to create PROTACs that incorporate a sulfonyl fluoride warhead to covalently bind to an E3 ubiquitin ligase. nih.govacs.org A notable achievement is the development of the first covalent Von Hippel-Lindau (VHL) ligands. imperial.ac.ukbiorxiv.org In these designs, the sulfonyl fluoride moiety replaces the traditional hydroxyproline (B1673980) motif and forms a covalent bond with Serine 110 in the VHL binding site. nih.govcrick.ac.uk When these covalent VHL ligands are incorporated into bifunctional degraders, the resulting sulfonyl fluoride-based PROTACs can effectively induce the degradation of target proteins such as BRD4 and the Androgen Receptor (AR). nih.govnih.gov This approach expands the scope of covalent E3 ligase PROTACs and offers potential advantages in pharmacodynamics and duration of action. imperial.ac.uk

PROTAC Component Target Covalent Warhead Targeted Residue Degraded Protein
E3 Ligase LigandVon Hippel-Lindau (VHL)Sulfonyl FluorideSerine 110BRD4, Androgen Receptor (AR)

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) represent a large and challenging class of therapeutic targets. The development of small molecules that can disrupt these interactions is a major goal in drug discovery. Aryl-sulfonyl fluorides have been successfully employed as electrophilic warheads to create covalent antagonists of PPIs. nih.govnih.gov

This strategy involves incorporating the sulfonyl fluoride group into a scaffold that recognizes one of the protein partners in a PPI complex. The sulfonyl fluoride then forms a covalent bond with a nearby nucleophilic residue, such as lysine or tyrosine, irreversibly blocking the interaction.

Exploration in Bioconjugation and Biomolecular Labeling Research

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology, demonstrating a balance of stability in aqueous environments and reactivity toward specific nucleophilic amino acid residues in proteins. rsc.org This characteristic makes derivatives of compounds like 3,4-Diethylbenzene-1-sulfonyl fluoride promising candidates for the development of probes for bioconjugation and biomolecular labeling.

The diethylbenzene scaffold of this compound can be functionalized to incorporate reporter tags, such as fluorophores or affinity labels, enabling the site-specific labeling of various biomolecules.

Proteins: Aryl sulfonyl fluorides have been successfully employed to covalently target a range of nucleophilic amino acid residues beyond the canonical cysteine, including lysine, tyrosine, serine, threonine, and histidine, in a context-dependent manner. nih.govrsc.org This reactivity can be harnessed to label specific proteins by designing derivatives of this compound that contain a recognition element for a particular protein target. The proximity of the sulfonyl fluoride to a nucleophilic residue within the protein's binding site can lead to covalent modification, allowing for the attachment of a label. rsc.org

Table 1: Nucleophilic Amino Acid Residues Targeted by Aryl Sulfonyl Fluorides

Amino Acid Residue Reactivity with Aryl Sulfonyl Fluorides
Serine Commonly targeted, especially in proteases. rsc.org
Threonine Targeted in a context-specific manner. rsc.org
Tyrosine Increasingly recognized as a target. researchgate.net
Lysine A common target for covalent modification. nih.gov
Cysteine Can be targeted by sulfonyl fluorides. rsc.org

RNA: Recent advancements have demonstrated the utility of sulfonyl-based chemical probes for the labeling of RNA. researchgate.net Activated small-molecule sulfonyl species can react with the 2'-hydroxyl groups of RNA. researchgate.net A derivative of this compound, functionalized with a bioorthogonal handle (e.g., an azide (B81097) or alkyne), could potentially be used to sulfonylate RNA, which can then be fluorescently labeled via click chemistry. researchgate.net

Carbohydrates: The covalent labeling of carbohydrates under physiological conditions is challenging due to the low nucleophilicity of hydroxyl groups. However, proximity-enabled reactivity using sulfonyl fluorides has emerged as a strategy to overcome this hurdle. nih.gov By incorporating a carbohydrate-binding motif into a this compound derivative, it is conceivable to achieve site-specific labeling of glycans on glycoproteins or cell surfaces. A genetically encoded unnatural amino acid bearing a sulfonyl fluoride has been shown to cross-link a protein with its bound glycan, highlighting the potential of this chemistry. nih.gov

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The reactivity of the sulfonyl fluoride group is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. sigmaaldrich.comnih.gov

Derivatives of this compound can be designed to participate in SuFEx reactions for bioorthogonal applications. For instance, a cell-permeable derivative could be used to label intracellular targets. The key features of SuFEx chemistry that make it suitable for bioorthogonal applications include its high specificity, the stability of the sulfonyl fluoride group in the absence of a suitable nucleophile, and its ability to react under physiological conditions. nih.gov

Table 2: Comparison of Bioorthogonal Chemistries

Reaction Key Features
Sulfur(VI) Fluoride Exchange (SuFEx) Reacts with specific nucleophiles; stable in aqueous media; metal-free. sigmaaldrich.comnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High efficiency and specificity; requires a copper catalyst which can be toxic to cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free; relies on strained alkynes for reactivity. wikipedia.org

| Inverse-Electron-Demand Diels-Alder Reaction | Fast kinetics; involves tetrazine and strained alkene reaction partners. |

The integration of this compound derivatives into bioorthogonal labeling strategies would involve the introduction of a "warhead" that can selectively react with a bioorthogonal handle previously installed on a biomolecule of interest. This approach would enable the specific and covalent attachment of probes for imaging, proteomics, or other downstream analyses.

Computational and Chemoinformatic Strategies in Aryl Sulfonyl Fluoride Research

In Silico Screening and Molecular Docking Studies for Ligand Discovery

In silico screening and molecular docking are powerful computational techniques that accelerate the discovery of new ligands by simulating the interaction between small molecules and protein targets. For aryl sulfonyl fluorides, these methods are adapted to model the formation of a covalent bond, a process known as covalent docking. nih.gov

Virtual libraries containing thousands or even millions of aryl sulfonyl fluoride (B91410) structures can be computationally screened against the three-dimensional structure of a protein of interest. acs.org This process filters for compounds that are predicted to bind favorably to a target site. Covalent docking algorithms go a step further than standard docking by simulating the chemical reaction between the sulfonyl fluoride "warhead" and a nucleophilic amino acid residue within the binding pocket. nih.govnih.gov The software places the ligand into the binding site and orients the sulfonyl fluoride group in close proximity to the target amino acid to facilitate a simulated reaction. nih.gov

A notable application of this strategy was the discovery of covalent inhibitors for the eukaryotic initiation factor 4E (eIF4E), a protein involved in cancer. acs.orgrsc.org Researchers used a covalent docking approach to screen a "make-on-demand" virtual library of aryl sulfonyl fluorides against eIF4E, successfully identifying compounds that could target a non-catalytic lysine (B10760008) residue (Lys162). acs.orgrsc.org This computational approach provided a general strategy for developing selective lysine-targeted covalent ligands. acs.org Docking can also be instrumental when structural information is limited; homology modeling can create a putative binding domain, into which a sulfonyl fluoride can be docked to assess its proximity to potentially reactive residues like serine. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.gov For aryl sulfonyl fluorides, these models can be developed to predict properties like inhibitory potency (QSAR) or the rate of reaction with a target amino acid (SRR).

These models are built by first calculating a set of numerical descriptors for each molecule in a training set. These descriptors can encode various molecular properties, including:

Electronic properties: Hammett constants, calculated atomic charges, or dipole moments.

Steric properties: Molecular volume, surface area, or specific steric parameters.

Hydrophobic properties: LogP (the partition coefficient between octanol and water).

Once these descriptors are calculated, mathematical algorithms are used to build an equation that links them to the observed activity or reactivity. For a compound like 3,4-Diethylbenzene-1-sulfonyl fluoride, descriptors would quantify the electron-donating and steric effects of the two ethyl groups on the benzene ring. An SRR model could then predict how these specific substitutions would modulate the reactivity of the sulfonyl fluoride warhead compared to other substituted analogues. While specific QSAR studies on aryl sulfonyl fluorides are not prevalent in the provided literature, the principles have been widely applied to similar classes like arylsulfonamides to derive relationships between structural properties and biological activity. nih.govnih.gov

Below is a conceptual table illustrating how an SRR model for a series of para-substituted benzenesulfonyl fluorides might be presented.

Substituent (X)Hammett Constant (σp)Calculated Charge on SulfurObserved Reaction Rate (k)
-NO₂0.78+2.85High
-Cl0.23+2.80Medium
-H0.00+2.78Baseline
-CH₃-0.17+2.76Low
-OCH₃-0.27+2.74Very Low

Note: Data is illustrative and does not represent actual experimental values.

Predictive Models for Amino Acid Reactivity and Warhead Selectivity

A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic amino acids, moving beyond the traditional focus on cysteine. nih.govtandfonline.com Sulfonyl fluorides have been shown to react with serine, threonine, tyrosine, lysine, cysteine, and histidine residues, depending on the specific context of the protein binding pocket. nih.govrsc.orgresearchgate.net Computational models are crucial for predicting which of these residues a given sulfonyl fluoride will target, a property known as warhead selectivity.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of the sulfonyl fluoride warhead. acs.orgnih.gov One key parameter is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.org A lower LUMO energy generally indicates a more electrophilic sulfur atom and thus a higher intrinsic reactivity. acs.org Researchers have successfully correlated calculated LUMO energies with experimentally measured rates of hydrolysis, providing a predictive tool for assessing warhead stability and reactivity. acs.org

These models can also help rationalize the observed order of reactivity with different amino acids. For a panel of sulfonyl fluoride fragments, the reactivity was found to increase in the order of N-acetyl-histidine < Nα-acetyl-lysine < N-acetyl-tyrosine < N-acetyl-cysteine, which aligns with the general nucleophilicity of these residues at physiological pH. acs.org However, the protein's local microenvironment can significantly perturb a residue's pKa, making it more nucleophilic than it would be in solution; computational pKa prediction tools can help identify these "hyper-reactive" residues, making them predictable targets for covalent modification. nih.gov

Target Amino AcidNucleophilic GroupTypical Reactivity with Aryl Sulfonyl FluoridesAdduct Stability
Serine (Ser)Hydroxyl (-OH)High (especially in catalytic triads)Stable
Tyrosine (Tyr)Phenol (B47542) (-OH)Moderate to HighStable
Lysine (Lys)Amine (-NH₂)ModerateStable
Threonine (Thr)Hydroxyl (-OH)ModerateStable
Histidine (His)Imidazole (B134444)ModerateStable
Cysteine (Cys)Thiol (-SH)HighUnstable (adduct collapses) acs.orgacs.org

Computational Analysis of Electronic and Steric Factors Influencing Reactivity

The reactivity of the aryl sulfonyl fluoride warhead can be precisely tuned by changing the substituents on the aromatic ring. acs.orgacs.org Computational methods provide a quantitative way to understand how these electronic and steric factors influence the stability and reactivity of the S-F bond. researchgate.netnih.govnih.gov

Electronic Factors: The electrophilicity of the sulfur atom is the primary driver of the reaction with nucleophiles. Electron-withdrawing groups (e.g., -NO₂, -CN) on the aryl ring pull electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and therefore more reactive. mdpi.com Conversely, electron-donating groups (e.g., -OCH₃, alkyl groups) push electron density into the ring, which reduces the electrophilicity of the sulfur atom, leading to a less reactive and generally more stable compound. acs.org For this compound, the two ethyl groups are weakly electron-donating, suggesting it would be less reactive than an unsubstituted benzenesulfonyl fluoride but more stable towards hydrolysis. DFT calculations are frequently employed to model these effects by calculating changes in the atomic charge on the sulfur atom or the LUMO energy of the molecule. researchgate.net

Steric Factors: The size and position of substituents can also play a significant role. Large groups placed at the ortho positions (adjacent to the sulfonyl fluoride group) can sterically hinder the approach of a nucleophile, slowing down the reaction rate. This steric hindrance can also improve the metabolic stability of the compound by shielding the S-F bond from enzymatic degradation. researchgate.netnih.gov Studies on the stability of 14 model aryl sulfonyl fluorides found that both electronic and steric factors were key, with 2,4,6-trisubstituted compounds showing the highest stability. researchgate.netnih.gov

Application of Machine Learning in Rational Design of Sulfonyl Fluoride Probes

Machine learning (ML) is emerging as a transformative tool in chemistry for navigating complex, multi-variable problems. acs.orgprinceton.edu In the context of sulfonyl fluoride research, ML algorithms can be trained on large datasets from high-throughput experiments to predict reaction outcomes and guide the rational design of new probes and reagents. ucla.edunih.gov

A prime example is the use of a random forest ML algorithm to predict the efficiency of deoxyfluorination reactions, where sulfonyl fluorides are used as reagents to convert alcohols to alkyl fluorides. acs.orgucla.edu The reaction outcome depends on a complex interplay between the alcohol substrate, the specific sulfonyl fluoride reagent used, and the base. acs.org Researchers generated a large dataset by screening numerous combinations of these three components. ucla.edu This data was then used to train a random forest model that could accurately predict the reaction yield for new, untested substrates. acs.orgucla.edu

The model uses computed molecular and atomic properties of the alcohols, sulfonyl fluorides, and bases as descriptors. ucla.edu This approach allows chemists to navigate the complex reaction landscape and identify the optimal combination of reagents to achieve a high yield for a specific transformation, accelerating synthetic methods development. acs.org While this example focuses on sulfonyl fluorides as reagents, similar ML approaches could be applied to predict the protein-reactivity of sulfonyl fluoride probes, helping to design molecules with desired selectivity and potency profiles. ucla.edu

Future Directions and Emerging Frontiers in Aryl Sulfonyl Fluoride Research

Advancements in Synthetic Accessibility to Complex Molecular Architectures

A major frontier in aryl sulfonyl fluoride (B91410) research is the development of more efficient, versatile, and milder synthetic methods to incorporate the sulfonyl fluoride motif into increasingly complex molecules. Historically, the synthesis could be challenging, often requiring harsh reagents like fluorosulfonic acid. nih.gov However, recent innovations have significantly improved accessibility.

Modern methods often rely on the conversion of various precursors into the desired sulfonyl fluoride. Key strategies include:

Chloride-Fluoride Exchange: A common and convenient method involves the exchange of a sulfonyl chloride with a fluoride source, such as potassium fluoride or potassium bifluoride. nih.govnih.gov To circumvent the instability of some sulfonyl chloride intermediates, methods have been developed for their in situ generation from stable precursors like sulfonic acids or thiols, followed immediately by fluorination. ccspublishing.org.cnnih.gov

Oxidative Chlorination-Fluorination: This approach allows for the direct conversion of thiols and disulfides to sulfonyl fluorides, avoiding the isolation of the sulfonyl chloride intermediate. oup.comnih.gov

Transition-Metal Catalysis: Palladium-catalyzed methods have enabled the sulfination of aryl bromides, iodides, and boronic acids, followed by electrophilic fluorination with reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov More recently, a unique bismuth-catalyzed one-step synthesis from aryl boronic acids has been shown to be compatible with a wide range of functional groups. nih.gov

Direct Fluorosulfonylation: Emerging techniques focus on the direct introduction of the C-SO2F bond. This includes electrochemical approaches that oxidatively couple thiols with potassium fluoride and methods that utilize fluorosulfonyl radicals generated from various precursors. nih.govdntb.gov.uarsc.org

These advancements facilitate the late-stage functionalization of complex molecules, a crucial capability in drug discovery programs. researchgate.net The development of one-pot procedures and methods compatible with a broader range of functional groups continues to expand the chemical space accessible to medicinal chemists. ccspublishing.org.cnmdpi.com

Synthetic Strategy Precursor Molecule Key Reagents Reference
Chloride-Fluoride ExchangeSulfonyl ChloridePotassium Fluoride (KF), KHF₂ nih.gov
In Situ Chlorination-FluorinationSulfonic AcidTrichloroacetonitrile, PPh₃, TBAF nih.gov
Oxidative Chlorination-FluorinationThiol / DisulfideNaOCl, KHF₂ ccspublishing.org.cnnih.gov
Palladium-Catalyzed SulfinationAryl Bromide / Boronic AcidDABSO, Palladium Catalyst, NFSI nih.govnih.gov
Bismuth-Catalyzed SynthesisAryl Boronic AcidBismuth Catalyst, Selectfluor nih.gov
Electrochemical SynthesisThiol / DisulfidePotassium Fluoride (KF) nih.govdntb.gov.ua
Radical FluorosulfonylationAryldiazonium SaltCopper Catalyst, DABSO rsc.orgresearchgate.net

Deepening Mechanistic Understanding of Novel Reactivities and Selectivities

While the reactivity of aryl sulfonyl fluorides with nucleophilic serine residues is well-established, a key area of ongoing research is to understand the factors that govern their reactivity and selectivity towards other amino acid residues like lysine (B10760008), tyrosine, and histidine. acs.orgrsc.org The SVI-F bond possesses a beneficial balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with protein targets. rsc.org

Future research aims to build a comprehensive mechanistic framework by:

Probing Steric and Electronic Effects: Systematic studies are underway to determine how substituents on the aryl ring influence the electrophilicity of the sulfur center and, consequently, its reactivity and stability. acs.org For instance, several substituted benzenesulfonyl fluoride scaffolds have been identified to possess a balanced reactivity profile, showing adequate stability against hydrolysis while maintaining moderate activity toward nucleophiles. enamine.net

Understanding the Role of the Microenvironment: The local protein environment plays a crucial role in modulating reactivity. For example, the modification of tyrosine residues appears to be facilitated by nearby basic residues (lysine, histidine, arginine) that likely deprotonate the tyrosine's phenol (B47542) group, enhancing its nucleophilicity. nih.gov

Computational Modeling and Covalent Docking: In silico approaches are becoming indispensable for predicting which amino acid residues in a given protein are susceptible to modification by a specific sulfonyl fluoride. acs.org Covalent docking of large virtual libraries of sulfonyl fluorides has successfully identified novel inhibitors targeting non-catalytic lysine residues. acs.orgnih.gov

This deeper mechanistic insight will enable the rational design of more selective covalent probes and inhibitors, minimizing off-target effects and leading to safer, more effective therapeutics. acs.org

Expanding the Scope of Biological Targets and Chemical Biology Applications

Aryl sulfonyl fluorides are at the forefront of efforts to expand the "druggable" proteome. rsc.orgnih.gov The standard paradigm for covalent inhibitors has heavily focused on targeting cysteine residues. rsc.org However, many high-value targets, such as transcription factors and scaffolding proteins, lack accessible cysteines in their binding sites. nih.gov Aryl sulfonyl fluorides overcome this limitation by their ability to react with a wider range of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine. nih.govrsc.orgenamine.net

This expanded reactivity has opened up new avenues in drug discovery and chemical biology:

Targeting "Undruggable" Proteins: Sulfonyl fluoride-based inhibitors are being developed for challenging targets. This includes inhibitors of protein-protein interactions (PPIs), such as the WDR5-MYC interaction, and probes for GTPases like Ral, which lack targetable cysteines. nih.gov

Chemoproteomic Profiling: These reactive fragments are used in chemoproteomic workflows to map ligand-protein interactions across the entire proteome, identifying novel protein targets and expanding our understanding of cellular signaling pathways. nih.gov

Diverse Enzyme Classes: Beyond their traditional use as serine protease inhibitors, sulfonyl fluorides have been successfully used to target kinases and other enzyme classes by engaging conserved lysine or tyrosine residues in their active sites. acs.orgnih.gov

The table below showcases a selection of protein targets that have been successfully engaged by sulfonyl fluoride-based compounds, highlighting the versatility of this chemical warhead.

Protein Target Targeted Residue(s) Application / Context Reference
Proteasome (β2 subunit)SerineSelective covalent inhibition nih.gov
DcpSTyrosinePotent (picomolar) inhibition nih.gov
Epidermal Growth Factor Receptor (EGFR)LysineTarget occupancy probe in living cells nih.gov
WD repeat domain 5 (WDR5)Lysine, TyrosineInhibition of WDR5-MYC protein-protein interaction nih.gov
Eukaryotic initiation factor 4E (eIF4E)LysineCovalent inhibitor with cellular activity acs.orgnih.gov
Cereblon (CRBN)HistidineChemical probe to validate mode-of-action nih.govrsc.org
Carbonic Anhydrase II (CAII)MultipleCovalent modification studies nih.gov

Development of Next-Generation Sulfonyl Fluoride-Based Chemical Tools and Methodologies

Building on their versatile reactivity, researchers are engineering sophisticated chemical tools based on the aryl sulfonyl fluoride scaffold. These next-generation probes are designed for more complex biological investigations. rsc.org

Emerging methodologies include:

Target Engagement Probes: By incorporating a clickable handle (e.g., an alkyne) into a sulfonyl fluoride inhibitor, researchers can use click chemistry to attach reporter tags like biotin (B1667282) or fluorophores. This enables the direct measurement of target occupancy in living cells and validation of drug-target engagement. nih.gov

Covalent PROTACs: Sulfonyl fluoride warheads have been incorporated into ligands for E3 ubiquitin ligases, such as cereblon (CRBN), to create covalent proteolysis-targeting chimeras (PROTACs). nih.gov This represents a powerful strategy for targeted protein degradation.

Genetically Encoded Crosslinking: By incorporating unnatural amino acids bearing sulfonyl fluoride groups (e.g., fluorosulfonyl-L-lysine) into proteins, it is possible to create latent bioreactive sites for capturing enzyme-substrate interactions and other transient protein interactions within live cells. acs.org

The development of these advanced tools expands the repertoire of sulfonyl exchange chemical biology, providing innovative methods to study protein function, validate therapeutic targets, and discover new drug leads. nih.gov

Integration with High-Throughput Screening and Automation in Chemical Biology

To fully exploit the potential of aryl sulfonyl fluorides, their chemistry is being integrated with high-throughput and automated platforms. This allows for the rapid synthesis and screening of large compound libraries to accelerate the discovery of new probes and drug candidates.

Key developments in this area include:

Covalent Virtual Screening: Computational approaches are used to perform covalent docking of vast "make-on-demand" virtual libraries, containing hundreds of thousands of aryl sulfonyl fluorides, against protein targets. acs.orgnih.gov This method has successfully identified initial hits that were subsequently synthesized and validated. nih.gov

Fragment-Based Screening: Libraries of small, reactive sulfonyl fluoride-containing fragments are screened to identify transient binding events that can serve as starting points for the development of more potent and selective inhibitors. nih.gov

Automated Synthesis and Screening: Methodologies are being developed for the rapid, in situ generation of aryl sulfonyl fluoride derivatives in multi-well plates (e.g., 96-well plates). nih.gov This approach is compatible with automated synthesis and high-throughput screening, allowing the biological activities of newly generated compounds to be assessed quickly and efficiently. acs.orgnih.gov

This convergence of SuFEx chemistry with automation and computational screening is poised to dramatically increase the pace of discovery in chemical biology and covalent drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Diethylbenzene-1-sulfonyl fluoride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via sulfonation followed by fluorination. A common approach involves reacting 3,4-diethylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with KF or other fluorinating agents. Purity optimization requires rigorous purification steps:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates .
  • Crystallization : Recrystallize the final product in anhydrous solvents (e.g., dichloromethane/hexane) to remove residual salts .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 19F^{19}\text{F} NMR to detect fluorinated byproducts .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Combine spectroscopic and computational tools:

  • NMR Spectroscopy : Analyze 1H^1\text{H} NMR for ethyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 2.5–2.7 ppm for CH2_2) and 19F^{19}\text{F} NMR for sulfonyl fluoride (δ 55–65 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 234.08) and fragment patterns .
  • InChI Key Validation : Cross-reference computed InChI keys (e.g., BLLHXBOTMIQTKH-UHFFFAOYSA-N) with databases like PubChem to validate structural assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for sulfonyl fluorides in nucleophilic substitution reactions?

  • Methodology : Discrepancies often arise from solvent polarity, temperature, or competing side reactions. Systematic approaches include:

  • Kinetic Studies : Monitor reaction progress under varying conditions (e.g., DMF vs. THF) using 19F^{19}\text{F} NMR to track fluoride displacement rates .
  • Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for different pathways, identifying dominant mechanisms .
  • Cross-Validation : Replicate conflicting studies with standardized reagents and inert atmospheres to isolate variables (e.g., trace moisture) .

Q. How can enantioselective synthesis of sulfonyl fluoride derivatives be achieved?

  • Methodology : Leverage transition-metal catalysis:

  • Chiral Ligands : Use Rhodium catalysts with (R)-BINAP ligands to induce asymmetry during sulfonyl fluoride formation. For example, (R)-2-phenylethanesulfonyl fluoride was synthesized with >90% ee using this approach .
  • Reaction Optimization : Adjust solvent (toluene), temperature (80°C), and catalyst loading (5 mol%) to balance enantioselectivity and yield .
  • Analysis : Confirm enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. What are the challenges in studying this compound’s interactions with biological targets, and how can they be addressed?

  • Methodology : Sulfonyl fluorides are prone to hydrolysis and non-specific binding. Mitigation strategies include:

  • Stabilization : Conduct assays in anhydrous DMSO or low-pH buffers to minimize hydrolysis .
  • Competitive Binding Assays : Use fluorogenic probes (e.g., TAMRA-labeled substrates) to quantify target engagement in real time .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., serine proteases) to resolve binding modes at 1.8–2.2 Å resolution .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on the compound’s stability under oxidative conditions?

  • Methodology :

  • Controlled Replicates : Perform stability tests in triplicate under identical conditions (e.g., 40°C, 75% humidity) .
  • Advanced Analytics : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) and quantify half-lives .
  • Statistical Modeling : Apply ANOVA to assess significance of observed differences between studies, accounting for batch-to-batch variability .

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity at the sulfonyl fluoride group .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using GROMACS or AMBER .
  • Cheminformatics : Use PubChem’s BioActivity data to correlate structural features (e.g., diethyl substituents) with reported reactivity trends .

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